Indium In 111 chloride

Catalog No.
S566681
CAS No.
10025-82-8
M.F
Cl3In
M. Wt
221.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium In 111 chloride

CAS Number

10025-82-8

Product Name

Indium In 111 chloride

IUPAC Name

trichloroindigane

Molecular Formula

Cl3In

Molecular Weight

221.17 g/mol

InChI

InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3

InChI Key

PSCMQHVBLHHWTO-UHFFFAOYSA-K

SMILES

Cl[In](Cl)Cl

Solubility

Solubility in water: very soluble

Synonyms

(111)indium chloride, (113)indium chloride, indium chloride, indium trichloride, indium trichloride (113), indium trichloride, 111In-labeled, indium trichloride, 113In-labeled

Canonical SMILES

Cl[In](Cl)Cl

Precursor for Indium-Based Materials:

Indium chloride is a vital precursor for synthesizing various indium-based materials. These materials find applications in diverse fields, including:

  • Semiconductor technology: Indium chloride is used in the production of indium phosphide (InP) and indium gallium nitride (InGaN), essential materials for light-emitting diodes (LEDs), lasers, and transistors .
  • Transparent conductive oxides (TCOs): Indium chloride is a crucial precursor for indium tin oxide (ITO), a widely used TCO material in touch screens, solar cells, and liquid crystal displays .
  • Nanomaterials: Indium chloride is employed in the synthesis of indium-based nanoparticles, which exhibit unique properties and hold promise for various applications, including catalysis, drug delivery, and bioimaging .

Radiopharmaceutical Applications:

Indium-111 (¹¹¹In) is a radioactive isotope of indium commonly used in nuclear medicine. Indium chloride serves as a vital precursor for preparing radiopharmaceuticals labeled with ¹¹¹In. These radiopharmaceuticals are then used for:

  • Imaging: Indium-111 chloride can be used to image inflammation, infections, and certain types of tumors by attaching it to specific molecules that target these tissues .
  • Therapy: Radioactive indium chloride can be employed in targeted therapy approaches for specific cancers .

Other Research Applications:

Indium chloride also finds applications in various other research areas, including:

  • Catalysis: Indium chloride can act as a catalyst for various organic reactions, such as the Friedel-Crafts reaction .
  • Battery research: Indium chloride is explored as a potential electrolyte material for rechargeable batteries .
  • Material science: Indium chloride is used in the study and development of new materials with specific properties, such as superconductors and materials for energy storage .

Indium In-111 chloride is a radioactive compound used primarily in nuclear medicine as a diagnostic radiopharmaceutical. It contains the isotope indium-111, which decays by electron capture to stable cadmium-111, emitting gamma radiation that is detectable by imaging equipment. This compound is typically provided as a sterile solution in hydrochloric acid, with a pH ranging from 1.1 to 1.4, and is characterized by its high purity, containing over 99.9% indium-111 at calibration .

, primarily involving its decay process:

  • Decay Reaction:
    In111Cd111+gamma radiation\text{In}^{111}\rightarrow \text{Cd}^{111}+\text{gamma radiation}
    The half-life of indium-111 is approximately 2.8 days, making it suitable for various diagnostic applications without prolonged exposure to radiation .
  • Radiolabeling:
    Indium In-111 chloride can be used to label biomolecules, such as monoclonal antibodies, enhancing their visibility in imaging procedures. The ionic form of indium (In³⁺) interacts with various ligands to form stable complexes suitable for biological applications .

Indium In-111 chloride exhibits significant biological activity as a radiotracer. It is particularly useful in:

  • Oncology: It labels tumor-targeting agents for imaging cancerous tissues, aiding in diagnosis and treatment planning.
  • Infection and Inflammation Imaging: By labeling white blood cells, indium In-111 can localize infections or inflammatory sites within the body .
  • Other Medical Conditions: It is also employed in diagnosing gastrointestinal bleeding and assessing lymphatic system abnormalities .

The compound's ability to emit gamma radiation allows for high-quality imaging while maintaining a moderate radiation dose for patients.

Indium In-111 chloride is synthesized through the cyclotron production of indium-111 via the proton irradiation of cadmium-112 enriched targets. The reaction can be summarized as follows:

Cd112+pIn111+2n\text{Cd}^{112}+p\rightarrow \text{In}^{111}+2n

Following production, the indium-111 is converted into the chloride form by reacting it with hydrochloric acid to achieve the desired concentration and purity levels necessary for medical use .

The primary applications of indium In-111 chloride include:

  • Diagnostic Imaging: Used extensively for imaging tumors and infections through techniques like single-photon emission computed tomography (SPECT).
  • Radioimmunotherapy: Serves as a radiolabeling agent for monoclonal antibodies in treatments such as Zevalin, which targets specific cancer cells .
  • Research: Utilized in various studies involving cellular processes and disease mechanisms due to its unique properties as a tracer.

Indium In-111 chloride has several similar compounds used in nuclear medicine, each with unique properties:

Compound NameRadioactive IsotopeHalf-Life (days)Primary Use
Technetium-99mTechnetium-99m6 hoursWidely used in various imaging studies
Gallium-67 citrateGallium-673.26 daysTumor imaging and infection detection
Thallium-201 chlorideThallium-20173 hoursCardiac imaging

Uniqueness of Indium In-111 Chloride

Indium In-111 chloride stands out due to its specific applications in labeling monoclonal antibodies for targeted cancer therapies and its effectiveness in imaging infections through white blood cell labeling. Its moderate half-life allows for sufficient time between administration and imaging without excessive radiation exposure .

Chelation Chemistry Foundations

The fundamental chemistry of Indium-111 chloride radiolabeling relies on the formation of stable coordination complexes between the trivalent indium cation and multidentate chelating agents [1] [6]. Indium-111 chloride is supplied as a sterile, pyrogen-free solution in hydrochloric acid, providing a readily available source of Indium-111 for radiopharmaceutical preparation [2] [5]. The radioisotope exhibits favorable nuclear properties with a half-life of approximately 67 hours and decays by electron capture, emitting gamma radiation with principal energies of 172 kiloelectron volts and 246 kiloelectron volts [5] [6].

The chelation process involves the replacement of chloride ligands and water molecules in the coordination sphere of indium with donor atoms from the chelating agent [56]. The coordination chemistry of indium favors octahedral geometry with coordination numbers typically ranging from six to eight, depending on the chelator structure and reaction conditions [54]. The high charge density of the trivalent indium ion results in strong electrostatic interactions with negatively charged donor atoms, particularly oxygen and nitrogen [58].

DOTA-Based Chelation Mechanisms

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid represents one of the most extensively studied macrocyclic chelators for Indium-111 labeling [9] [10]. The tetradentate cyclen ring provides four nitrogen donor atoms, while the four pendant carboxylate groups contribute additional coordination sites, creating an octadentate ligand system [54]. This structural arrangement enables the formation of thermodynamically stable complexes with Indium-111 [15].

The chelation mechanism proceeds through a stepwise process involving initial coordination of the nitrogen atoms from the cyclen ring, followed by carboxylate coordination [55]. Optimal labeling conditions require elevated temperatures of 80-90 degrees Celsius and slightly acidic pH conditions between 4.0 and 5.5 [55]. Under these conditions, radiochemical yields exceeding 95% can be achieved with reaction times of 15-30 minutes [10] [15].

ParameterOptimal ConditionsLiterature Range
Temperature (°C)80-9070-95
pH Range4.0-5.53.5-6.0
Reaction Time (min)15-3010-60
Chelator:Metal Ratio10:1 to 50:15:1 to 100:1
Buffer SystemAcetate/CitrateVarious
Radiochemical Yield (%)95-9985-99
Stability (hours)48-7224-96

The kinetic stability of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid complexes with Indium-111 is enhanced by the macrocyclic effect, which provides additional thermodynamic stabilization compared to acyclic chelators [11]. However, recent studies have identified potential complications with certain 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives, including the formation of unreactive Indium-111 species in stock solutions [15]. This phenomenon can be mitigated by maintaining appropriate chloride ion concentrations in the labeling solution [15].

DTPA Coordination Complexes for Indium-111

Diethylenetriaminepentaacetic acid serves as a highly effective acyclic chelator for Indium-111, forming stable octahedral coordination complexes [12] [13]. The pentadentate nature of diethylenetriaminepentaacetic acid provides five coordination sites through three nitrogen atoms and five carboxylate oxygen atoms, with the remaining coordination positions occupied by water molecules or hydroxide ions [56] [58].

The formation constant for the Indium-111-diethylenetriaminepentaacetic acid complex is exceptionally high, with logarithmic values ranging from 29.0 to 30.5, indicating thermodynamic stability that surpasses most other radiometal chelates [56] [58]. This high stability translates to excellent resistance against transchelation by competing ligands such as ethylenediaminetetraacetic acid [12].

PropertyValueReference Conditions
Formation Constant (log K)29.0-30.525°C, μ=0.1
Coordination Number8Octahedral
Stability in Serum (%)80-9537°C, 48h
Optimal pH5.0-7.4Physiological
Transchelation ResistanceHighvs EDTA
In Vivo Half-life (hours)2.8Physical decay

The labeling procedure with diethylenetriaminepentaacetic acid is straightforward, typically requiring citrate buffer at pH 5.0 and heating at 50-70 degrees Celsius for 15-30 minutes [34]. The bifunctional diethylenetriaminepentaacetic acid derivatives, such as para-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid, have been extensively employed for protein conjugation, enabling efficient incorporation of Indium-111 into antibodies and peptides [16] [20].

Hydroxypyridinone Derivative Research

Hydroxypyridinone-based chelators represent an emerging class of ligands for Indium-111 coordination, offering unique structural features and potential advantages over traditional chelators [14] [57]. These nitrogen-heterocyclic compounds exhibit high metal chelating efficacy and specificity, with 3-hydroxy-4-pyridinone derivatives showing particular promise for radiopharmaceutical applications [57] [59].

Recent investigations have focused on hybrid cyclen-hydroxypyridinone systems that combine the benefits of macrocyclic coordination with the favorable properties of hydroxypyridinone moieties [14]. These novel chelators consist of 1,4,7,10-tetraazacyclododecane rings bearing pendant hydroxypyridinone groups connected through methylene acetamide linkages [14].

However, radiolabeling studies with these hybrid systems have revealed unexpected reactivity patterns, including Indium-111-mediated hydrolysis of amide groups under basic conditions [14]. The reaction proceeds through initial formation of the desired complex, followed by metal-mediated cleavage of a single amide bond to yield a modified chelator structure [14]. Density functional theory calculations have provided insights into the mechanism and energetics of this process, highlighting the importance of chelator design in determining stability [14].

The hydroxypyridinone research demonstrates the continuing evolution of chelator development for Indium-111, with ongoing efforts to optimize both thermodynamic stability and kinetic inertness [57]. These studies contribute to the fundamental understanding of indium coordination chemistry and may lead to improved radiopharmaceutical formulations [59].

Antibody Radiolabeling Methodology

Bioconjugation Strategies for Monoclonal Antibodies

The conjugation of chelating agents to monoclonal antibodies requires careful consideration of reaction conditions to preserve immunological activity while achieving efficient radiolabeling [17] [18]. The most widely employed approach utilizes bifunctional chelating agents that contain both metal-binding sites and reactive groups for protein attachment [20] [22].

Diethylenetriaminepentaacetic acid dianhydride has been extensively used for antibody conjugation, reacting with primary amino groups on lysine residues and the amino terminus [16] [19]. The conjugation reaction typically proceeds in slightly basic conditions using bicarbonate or phosphate buffers at pH 8.0-9.0 [16]. Optimal conjugation ratios range from 1:1 to 10:1 chelator to antibody, with higher ratios potentially compromising immunoreactivity [21].

Antibody TypeMolecular Weight (kDa)Labeling Efficiency (%)Immunoreactivity Retention (%)Optimal Chelator
Monoclonal (IgG)15085-9585-95DTPA/DOTA
Fab Fragment5080-9090-95DTPA
F(ab')2 Fragment10082-9288-95DTPA/DOTA
scFv2575-8580-90DOTA
Bispecific20080-9085-92DOTA-Tz

Advanced bioconjugation strategies have incorporated site-specific modification techniques to achieve more homogeneous products [22]. Click chemistry approaches, particularly strain-promoted azide-alkyne cycloaddition reactions, enable precise attachment of chelators to engineered antibody sites [22]. These methods have demonstrated superior performance compared to random lysine modification, providing improved radiochemical yields and enhanced immunoreactivity retention [22].

The development of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-based bifunctional chelators has expanded the options for antibody conjugation [9] [11]. The macrocyclic structure provides enhanced kinetic stability compared to acyclic systems, reducing the likelihood of indium dissociation in physiological environments [11]. Tetrazine-modified 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives have shown particular promise for bioorthogonal conjugation strategies [17].

Immunoreactivity Preservation Techniques

The preservation of antibody immunoreactivity during radiolabeling represents a critical factor in maintaining the targeting specificity of radioimmunoconjugates [23] [29]. Traditional radiolabeling approaches can result in oxidative damage or conformational changes that compromise antigen-binding capacity [21] [29].

Antigen-binding site protection strategies have emerged as effective methods for maintaining immunoreactivity [23] [29]. This approach involves complexing the antibody with its target antigen prior to radiolabeling, thereby protecting the combining site from chemical modification [23]. Studies have demonstrated that antibodies radiolabeled under protected conditions maintain superior immunoreactive fractions compared to directly labeled counterparts, regardless of the degree of radiolabeling [29].

The implementation of protective conditions requires careful optimization of reaction parameters [29]. The antigen-antibody complex must remain stable throughout the labeling procedure, which typically involves elevated temperatures and modified pH conditions [23]. Following radiolabeling, the protective antigen can be removed through competitive displacement or chromatographic separation [29].

Alternative protection strategies include the use of reducing agents and radical scavengers to minimize oxidative damage during radiolabeling [51]. Gentisic acid and sodium ascorbate are commonly employed as radioprotectants, effectively reducing radiolysis-induced degradation of the antibody structure [51]. These compounds are typically added at concentrations of 50-100 millimolar prior to radiolabeling [51].

Stability Assessment of Radiolabeled Antibodies

Comprehensive stability assessment of radiolabeled antibodies encompasses multiple analytical parameters, including radiochemical purity, protein integrity, and immunological activity [25] [27]. These evaluations are essential for ensuring the quality and reliability of radioimmunoconjugates intended for research or clinical applications [27].

Radiochemical purity determination employs various chromatographic methods to assess the proportion of radioactivity associated with the intact labeled antibody [25] [46]. Instant thin-layer chromatography on silica gel provides a rapid screening method, with typical developing solvents including diethylenetriaminepentaacetic acid solutions or ammonium acetate-methanol mixtures [46] [51]. Size exclusion chromatography offers more detailed analysis, enabling separation of intact antibodies from aggregated or fragmented species [27] [53].

Protein integrity assessment utilizes electrophoretic and chromatographic techniques to evaluate structural modifications resulting from the radiolabeling process [27]. Sodium dodecyl sulfate polyacrylamide gel electrophoresis can detect protein fragmentation or cross-linking, while size exclusion high-performance liquid chromatography provides quantitative analysis of aggregate formation [27]. These methods are particularly important for detecting subtle changes that may not be apparent through radiochemical purity measurements alone [25].

Immunoreactivity testing employs binding assays to quantify the retention of antigen-binding capacity following radiolabeling [27]. The immunoreactive fraction is typically determined through saturation binding analysis or competitive displacement studies [24]. Well-characterized systems should maintain immunoreactive fractions exceeding 85%, with values below 80% indicating significant compromise of binding activity [21] [24].

Stability studies in physiological media assess the performance of radiolabeled antibodies under conditions simulating in vivo environments [25] [27]. Incubation in human serum at 37 degrees Celsius provides assessment of transchelation stability and protein degradation over time periods relevant to biological applications [27]. These studies typically monitor radiochemical purity, protein integrity, and immunoreactivity over 48-96 hour periods [25].

Peptide Radiolabeling Approaches

Somatostatin Receptor Targeting Mechanisms

Somatostatin receptor targeting with Indium-111-labeled peptides represents one of the most successful applications of radiopharmaceutical chemistry, with octreotide derivatives serving as the prototypical compounds [30] [31]. These peptides bind with high affinity to somatostatin receptor subtype 2, which is overexpressed in neuroendocrine tumors and other pathological conditions [33].

The radiolabeling of octreotide derivatives with Indium-111 utilizes diethylenetriaminepentaacetic acid conjugation at the amino terminus, typically through the D-phenylalanine-1 position [34]. This modification preserves the critical structural elements required for receptor binding while providing a stable attachment point for the chelator [34]. The resulting Indium-111-diethylenetriaminepentaacetic acid-D-phenylalanine-1-octreotide exhibits nanomolar binding affinity and rapid clearance from non-target tissues [34].

Peptide TargetRepresentative PeptidePreferred ChelatorLabeling Yield (%)Specific Activity (MBq/μg)
Somatostatin ReceptorsOctreotideDTPA/DOTA90-9837-185
PSMAPSMA-617DOTA85-9574-370
Integrin αvβ3RGD peptidesNOTA/DOTA80-9237-148
Bombesin ReceptorsBBN analogsDOTA85-9574-185
GLP-1 ReceptorsExendin-4DOTA80-9037-111

The development of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-conjugated octreotide analogs has provided enhanced stability and improved pharmacological properties [36]. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-1-naphthylalanine-3-octreotide derivative demonstrates superior tumor uptake and broader receptor subtype binding compared to diethylenetriaminepentaacetic acid analogs [36]. This compound exhibits three to four times higher uptake in somatostatin receptor-positive tissues, attributed to enhanced binding to receptor subtypes 3 and 5 [36].

Optimization of somatostatin receptor targeting has focused on reducing renal radioactivity accumulation through structural modifications [37]. The introduction of negatively charged amino acids such as aspartic acid at specific positions can significantly reduce kidney retention while maintaining receptor binding affinity [37]. These modifications represent important advances in minimizing radiation exposure to normal tissues [37].

Small Molecule Conjugation Techniques

Small molecule radiopharmaceuticals require specialized conjugation strategies that accommodate the unique structural and pharmacological constraints of low molecular weight compounds [35]. The attachment of chelators to small molecules must preserve the essential binding elements while introducing minimal steric hindrance [35].

The conjugation process typically involves the incorporation of reactive functional groups during peptide synthesis, enabling subsequent attachment of bifunctional chelators [35]. Common reactive groups include amino, carboxyl, and sulfhydryl functionalities that can participate in amide bond formation or disulfide bridge creation [35]. The choice of conjugation chemistry depends on the structural features of the target molecule and the stability requirements of the final product [35].

Prostate-specific membrane antigen-targeting compounds exemplify successful small molecule conjugation strategies [35]. These molecules typically incorporate glutamate-urea-lysine pharmacophores that bind with high affinity to the target enzyme [35]. The attachment of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid chelators through lysine side chains provides stable radiolabeling sites without compromising binding affinity [35].

The chemical reaction conditions for small molecule conjugation require careful optimization of temperature, pH, catalyst selection, and substrate concentrations [35]. The formation of amide bonds between chelators and small molecules typically proceeds under mild basic conditions using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N-hydroxysuccinimide esters [35]. Disulfide bond formation utilizes oxidative conditions that may require protection of sensitive functional groups [35].

Optimization of Specific Activity Parameters

Specific activity optimization represents a critical parameter in peptide radiopharmaceutical development, directly influencing receptor saturation and biological efficacy [38] [41]. High specific activity ensures that radioactive peptides occupy a minimal fraction of available receptor sites, preventing pharmacological effects that could interfere with imaging or therapeutic applications [38].

The theoretical maximum specific activity for Indium-111 is approximately 1.8 × 10^15 becquerels per gram, though practical values are typically much lower due to the presence of non-radioactive indium and other factors [38]. Achievable specific activities for peptide radiopharmaceuticals generally range from 37 to 370 megabecquerels per microgram, depending on the synthesis method and purification efficiency [38].

Factors influencing specific activity include the purity of the starting Indium-111 chloride, the efficiency of the radiolabeling reaction, and the presence of competing metal ions [43]. The use of high-purity reagents and optimized reaction conditions can significantly improve specific activity outcomes [44]. Microfluidic radiosynthesis platforms have demonstrated particular promise for achieving high specific activities through reduced reagent volumes and enhanced reaction control [44].

Quality control measures for specific activity determination employ various analytical techniques including high-performance liquid chromatography with radioactivity detection and mass spectrometry [38]. These methods enable precise quantification of both radioactive and non-radioactive components in the final product [43]. Regulatory guidelines typically specify minimum specific activity requirements for clinical radiopharmaceuticals, emphasizing the importance of optimization strategies [41].

Physical Description

Liquid
YELLOWISH HYGROSCOPIC CRYSTALS OR WHITE POWDER.

Exact Mass

219.810437 g/mol

Monoisotopic Mass

219.810437 g/mol

Heavy Atom Count

4

Density

3.46 g/cm³

Melting Point

586 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

36403-62-0
10025-82-8
13465-10-6

Associated Chemicals

Indium trichloride tetrahydrate;13770-61-1

Wikipedia

Indium(III) chloride

Drug Warnings

Caution must be used to maintain proper aseptic technique while withdrawing and transferring contents of the Indium Chloride solution vial. Do not use after expiration time and date indicated on vial label. Contents of the vial are radioactive and adequate shielding and handling precautions must be maintained at all times.
Contents of the vial of Indium In 111 Chloride Solution are intended only to be used as an ingredient for radiolabeling OncoScint CR/OV or ProstaScint for use in in vivo diagnostic imaging procedures or to be used as an ingredient for radiolabeling Zevalin for use in radioimmunotherapy procedures, and are not to be administered directly to humans.

Biological Half Life

/The authors/ studied (114)In administered to mice as ionic indium chloride or as colloidal hydrated indium oxide and reported biphasic excretion patterns for both compounds, with half-life values of 1.9 and 69 days for indium chloride and 2 and 74 days for indium oxide.
Mice given intravenous injections of 114 indium chloride showed a biological half life of 1.9 days for the fast phase component representing about 50% of the body burden, and 69 days for the slow phase.

Methods of Manufacturing

... Made by the heating of indium in excess chlorine or by the chlorinating of lower chlorides.

General Manufacturing Information

Battery component
Indium chloride (InCl3): ACTIVE
Indium (111)In is cyclotron produced by the proton irradiation ((p,2n) reaction) of cadmium (112)Cd enriched target. At time of calibration, it contains not less than 99.925% indium (111)In and, not more than 0.075% indium (114m)In and zinc (65)Zn combined. At the time of expiration, it contains not less than 99.85% indium -111 and not more than 0.15% indium-114m and zinc (65)Zn combined. No carrier has been added.
The most common valence of indium is three. Monovalent and bivalent compounds of indium with oxygen, sulfur, and halogens are also known. The trivalent indium compounds are the most stable. The lower valence compounds tend to disproportionate to give the corresponding trivalent compounds and indium metal. /Indium and Indium compounds/

Storage Conditions

The contents of the vial are radioactive and adequate shielding and handling precautions must be maintained. Store at controlled room temperature 20-25 °C (68-77 °F) /In-111/
Keep tightly closed.
Storage and disposal of Indium (111)In Chloride Sterile Solution should be controlled in a manner that is in compliance with the appropriate regulations of the government agency authorized to license the use of the radionuclide. The vial should be kept inside its transportation shield whenever possible and should be handled with forceps when contents are being removed.
Separated from strong acids. Well closed.

Interactions

An investigation was conducted to evaluate the influence of some iron chelators of the group of 1,2-dialkyl-3-hydroxypyridin-4-ones on the lipid peroxidation and glutathione depletion. Male ICR-mice and SPF-mice were dosed with indium-chloride (10025828), carbon-tetrachloride (56235) or cadmium-chloride (10108642). Subcutaneous administration of the chelators was able to reduce the lipid peroxidation enhanced by indium pretreatment. The direct binding of indium was presumed...

Stability Shelf Life

Storage and disposal of Indium In 111 Chloride Sterile Solution should be controlled in a manner that is in compliance with the appropriate regulations of the government agency authorized to license the use of the radionuclide. The vial should be kept inside its transportation shield whenever possible and should be handled with forceps when contents are being removed.
Indium (111)In decays by electron capture to cadmium (111)Cd (stable) with a physical half-life of 67.32 hours (2.81 days)

Dates

Modify: 2023-08-15

Explore Compound Types